3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-21-11-5-3-9(7-12(11)22-2)14(18)16-15-8-10-4-6-13(23-10)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFJOWOFKZORSY-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a nitrofuran derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the carbohydrazide linkage.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process to ensure high purity and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of nitro compounds, including those containing the furan moiety, exhibit notable anticancer properties. The incorporation of the 5-nitro-2-furyl group enhances the cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Nitro-containing compounds are known to disrupt bacterial cell walls and inhibit essential metabolic processes. Preliminary investigations suggest that 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Synthetic Routes
The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 5-nitro-2-furylcarbohydrazide. This reaction is facilitated under acidic or basic conditions to yield the desired hydrazone product with high purity .
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. For example, NMR can provide insights into the molecular environment of hydrogen atoms in the compound, while IR can identify functional groups present .
Development of Functional Materials
The unique chemical structure of this compound makes it suitable for applications in material science, particularly in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). The presence of the nitro group contributes to electron-withdrawing properties, enhancing the material's electronic characteristics .
Data Summary and Case Studies
Mechanism of Action
The mechanism by which 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- The 5-nitro-2-furyl moiety is critical for antimicrobial activity, as seen in nifuroxazide, nifursol, and nitrofurazone .
- Nitro group positioning : Nifursol’s additional 3,5-dinitro groups increase molecular weight (365.21 g/mol) and reduce solubility (38 mg/L) compared to the target compound .
Table 2: Antimicrobial and Antitumoral Profiles
Key Findings :
- The target compound’s 5-nitro-2-furyl group aligns with nifuroxazide’s antibacterial efficacy, suggesting similar mechanisms (e.g., nitroreductase activation) .
- Safety: Unlike carcinogenic nitrofurans (e.g., FANFT), the target compound lacks reported carcinogenicity, likely due to differences in metabolism and substituent effects .
Biological Activity
3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a hydrazone linkage between 3,4-dimethoxybenzaldehyde and 5-nitro-2-furylmethylene. Its molecular formula is . The presence of the nitrofuran moiety is significant as it often correlates with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing nitrofuran derivatives exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells.
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human cancer cell lines. The results demonstrated:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory pathways.
Summary of Findings
The biological activity of this compound is multifaceted, with promising applications in antimicrobial and anticancer therapies. Its mechanisms include:
- Antimicrobial : Disruption of cell wall synthesis.
- Anticancer : Induction of apoptosis and modulation of apoptotic pathways.
- Anti-inflammatory : Reduction of pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in MCF-7 cells |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
Q & A
Q. What are the established synthetic routes for preparing 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide?
The compound is synthesized via a condensation reaction between 3,4-dimethoxybenzenecarbohydrazide and 5-nitro-2-furaldehyde. This typically involves refluxing in ethanol or methanol with catalytic acid (e.g., acetic acid) to facilitate hydrazone bond formation. Intermediate steps may include synthesizing the hydrazide precursor from methyl esters, as described in analogous hydrazone syntheses . Purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., Acta Crystallographica studies on similar benzohydrazones) .
- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxy, nitro groups) and hydrazone linkage.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Confirms functional groups (C=O, N-H stretches) .
Q. What biological activities have been reported for this compound in preclinical studies?
While direct data on the title compound is limited, structurally related hydrazones exhibit:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?
- Functional group modulation : Systematically substitute methoxy or nitro groups to assess impact on bioactivity.
- In silico modeling : Use molecular docking to predict binding affinity with target enzymes (e.g., bacterial nitroreductases) .
- Pharmacophore mapping : Identify critical moieties (e.g., 5-nitro-2-furyl) for antimicrobial activity .
- Synthetic derivatives : Prepare analogs with halogens or bulkier substituents to enhance lipophilicity .
Q. How should researchers address contradictions in reported biological efficacy across studies?
- Standardize assay conditions : Use consistent bacterial strains (e.g., ATCC controls) and nutrient media to minimize variability .
- Orthogonal validation : Confirm activity with multiple assays (e.g., broth microdilution + agar diffusion for antimicrobial studies) .
- Control for nitroreductase activity : Test in nitroreductase-deficient strains to isolate mechanisms .
Q. What models are appropriate for pharmacokinetic and toxicity profiling?
- In vitro :
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).
- Metabolic stability : Liver microsome assays to assess CYP450 interactions.
- In vivo :
- Acute toxicity : Rodent models (OECD Guideline 423) with histopathological analysis .
- Genotoxicity : Ames test to evaluate mutagenic potential .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
